cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid
Description
cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid: is a chemical compound with a unique molecular structure. It is a colorless crystalline solid with a molecular weight of 145.1564 g/mol
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-amino-3-methoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
CGIAXGVVNPJGHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Reduction of Cyclobutylidene Meldrum’s Acid Derivatives
A scalable synthesis of the cis-1,3-disubstituted cyclobutane scaffold was achieved via diastereoselective reduction of a cyclobutylidene Meldrum’s acid intermediate. The process begins with the Knoevenagel condensation of benzyl 3-oxocyclobutane-1-carboxylate (15 ) and Meldrum’s acid (14 ) to form the cyclobutylidene derivative 16 (88% yield). Subsequent NaBH4 reduction at −5°C selectively generates the cis-isomer 17 with a diastereomeric ratio (dr) of 85:15, which is improved to 99.8:0.2 after recrystallization.
Key steps include:
- Stereochemical Control : The bulky Meldrum’s acid moiety directs hydride attack to the less hindered face, favoring cis-product formation.
- Impurity Management : Acidic impurities are minimized via recrystallization in 2-propanol, enhancing dr purity.
- Decarboxylation and Functionalization : Hydrolysis of 17 followed by hydrogenolysis yields the free carboxylic acid, which is methylated to introduce the methoxy group.
Table 1: Optimization of Diastereoselective Reduction
| Parameter | Initial Conditions | Optimized Conditions |
|---|---|---|
| Temperature | 0°C | −5°C |
| Solvent | THF | THF/2-Propanol |
| Diastereomeric Ratio | 85:15 | 99.8:0.2 |
| Yield | 70% | 88% |
This method avoids column chromatography, making it suitable for industrial-scale production.
Stereospecific Synthesis from Bicyclic Lactone Precursors
An alternative route starts with 3-oxabicyclo[3.1.1]heptan-2-one-1-carboxylic acid, a strained bicyclic lactone. Ring-opening reactions with nucleophiles install the amino and hydroxymethyl groups, followed by oxidation and methylation to introduce the methoxy substituent.
- Lactone Activation : Treatment with ammonia opens the lactone, forming a transient aminolactone intermediate.
- Cyclobutane Formation : Acid-catalyzed rearrangement induces ring contraction to the cyclobutane core.
- Methylation : The hydroxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Table 2: Comparative Analysis of Lactone-Based Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lactone Opening | NH3, H2O, 80°C | 65% |
| Ring Contraction | H2SO4, 60°C | 52% |
| Methylation | CH3I, K2CO3, DMF | 78% |
While this route provides stereochemical fidelity, the multi-step sequence and moderate yields limit its scalability compared to the Meldrum’s acid approach.
Functional Group Interconversion from Hydroxymethyl Analogues
cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid serves as a precursor for methoxy derivatives. The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) and displaced by methoxide:
- Mesylation : Reaction with methanesulfonyl chloride in pyridine.
- Nucleophilic Substitution : Treatment with sodium methoxide in DMSO at 50°C.
Table 3: Methylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOMe | DMSO | 50°C | 85% |
| KOtBu | THF | 25°C | 62% |
| DBU | DMF | 80°C | 73% |
This method is advantageous for late-stage diversification but requires high-purity intermediates to avoid epimerization.
Resolution of Racemic Mixtures via Chiral Auxiliaries
Racemic cis-1-amino-3-methoxy-cyclobutanecarboxylic acid can be resolved using (S)-1-phenylethylamine as a chiral resolving agent. The diastereomeric salts are separated by fractional crystallization, yielding enantiomerically pure product:
- Salt Formation : Combine racemic acid with (S)-1-phenylethylamine in EtOAc.
- Crystallization : Seed with enantiopure crystals to induce selective precipitation.
- Acid Liberation : Treat the salt with HCl to recover the free amino acid.
Table 4: Resolution Efficiency
| Resolving Agent | Solvent | Enantiomeric Excess (ee) |
|---|---|---|
| (S)-1-Phenylethylamine | EtOAc | 99.5% |
| (R)-α-Methylbenzylamine | MeOH | 95.2% |
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine participates in nucleophilic and condensation reactions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form stable amides, preserving the cyclobutane ring integrity .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions to yield imines, as observed in analogous cyclobutane amino acids .
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the amino group can be converted to a ketone or nitro group, though methoxy stability limits side reactions.
Carboxylic Acid Transformations
The carboxylic acid undergoes typical acid-derived reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) via acid catalysis to form esters, crucial for protecting the acid group during synthetic modifications .
-
Decarboxylation : At elevated temperatures (>200°C), decarboxylation occurs, producing CO₂ and a cyclobutane derivative with a residual amine-methoxy structure .
Methoxy Group Modifications
The methoxy substituent exhibits limited reactivity but can be cleaved under specific conditions:
-
Hydrolysis : Treating with concentrated HBr (48%) at reflux hydrolyzes the methoxy group to a hydroxyl group, yielding cis-1-amino-3-hydroxy-cyclobutanecarboxylic acid .
-
Demethylation : Lewis acids (e.g., BBr₃) in anhydrous dichloromethane selectively remove the methyl group from methoxy, forming a phenolic derivative .
Cyclobutane Ring Reactivity
The strained four-membered ring participates in controlled ring-opening and addition reactions:
-
Photochemical Ring Opening : UV irradiation (254 nm) induces [2+2] cycloreversion, generating a diene intermediate that can undergo Diels-Alder reactions .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces ring strain, but the cis-configuration of substituents impedes full saturation, leading to partial ring retention .
Stability and Side Reactions
Scientific Research Applications
The applications of cis-1-amino-3-methoxy-cyclobutanecarboxylic acid are primarily in scientific research, specifically as a building block for organic synthesis and in peptidomimetics for drug design . It is also used in the synthesis of amino acid derivatives with potential pharmaceutical applications .
Key Applications:
- Organic Synthesis Building Block: this compound serves as a versatile building block for organic synthesis due to its constrained molecular structure . The locked cis conformation of the amino and carboxylic acid groups, along with the presence of the cyclobutane moiety, makes it particularly interesting for creating new molecules .
- Peptidomimetics in Drug Design: This compound is valuable in peptidomimetics, which involves designing molecules that mimic peptides to create new drugs . Its unique structure allows for the creation of molecules with specific shapes and properties, useful in drug development .
- Synthesis of Amino Acid Derivatives: this compound is used in the synthesis of both cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids, which have applications as antagonists at excitatory amino acid receptor sites and as anticonvulsants .
- Study of Non-Proteinogenic δ-Amino Acids: This compound is used in the investigation of novel non-proteinogenic δ-amino acids like cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) . ACCA's characteristics, such as the locked cis conformation and cyclobutane moiety, make it a constrained molecule suitable for organic synthesis and peptidomimetics .
- Neurotransmitter Research: Due to its resemblance to glutamic acid, this compound and its derivatives are used to study neural activity. Research has been conducted on rat C6 glioma cells to observe the effects on glutamate uptake .
- PET Imaging Agents: Derivatives of amino-cyclobutanecarboxylic acid, particularly fluorinated versions, are used as PET (Positron Emission Tomography) imaging agents for the detection of tumors . These compounds are designed to be transported into tumor cells, allowing for better visualization in medical imaging .
Mechanism of Action
The mechanism by which cis-1-amino-3-methoxy-cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- cis-3-Hydroxy-3-Methylcyclobutanecarboxylic acid
- Cyclobutanecarboxylic acid, 3-(methylamino)-, 1-methylethyl ester, cis-
Uniqueness: cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid is unique due to its specific molecular structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
Cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid (CMBCA) is a cyclic amino acid characterized by its unique cyclobutane structure, featuring an amino group, a methoxy group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry for its potential applications in drug design, particularly as a candidate for developing new antibiotics and anticancer agents. Its structural features may enhance biological activity through interactions with various biological targets.
Structural Characteristics
The structural uniqueness of CMBCA contributes to its biological properties. The methoxy group enhances solubility and reactivity, making it an attractive target for chemical synthesis and biological studies. The following table summarizes the structural features of CMBCA compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Cyclic structure with methoxy and carboxylic acid | Enhanced solubility due to methoxy substitution |
| 1-Amino-3-methylcyclobutane-1-carboxylic acid | Methyl group instead of methoxy | More hydrophobic than the methoxy derivative |
| Cis-1-Amino-3-fluoromethylcyclobutanecarboxylic acid | Fluoromethyl group present | Increased lipophilicity; potential for enhanced bioactivity |
| Cis-1-Amino-3-hydroxycyclobutanecarboxylic acid | Hydroxy group instead of methoxy | May exhibit different solubility and reactivity |
Biological Activity
Research indicates that CMBCA exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. This activity is crucial for its therapeutic effects, particularly in metabolic pathways relevant to diseases such as cancer.
Enzyme Inhibition
CMBCA has been shown to inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its ability to interact with the N-methyl-D-aspartate (NMDA) receptor, acting as an antagonist. This interaction is significant because NMDA receptors are implicated in various neurological disorders and cancer pathways.
Case Studies
- Anticancer Activity : In vitro studies have revealed that CMBCA can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth. For example, a study found that CMBCA reduced the viability of human cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Metabolic Disorders : Another study explored the compound's potential in treating metabolic disorders by mimicking natural substrates in biochemical pathways. CMBCA's structural similarity to endogenous amino acids allows it to interact with metabolic enzymes effectively.
The mechanism through which CMBCA exerts its biological effects involves several key interactions:
- Binding Affinity : Interaction studies have shown that CMBCA has a high binding affinity for various biological targets, which is essential for optimizing its pharmacological properties.
- Metabolic Pathway Influence : By mimicking natural substrates, CMBCA can influence metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic syndromes.
Synthesis and Derivatives
Various synthetic routes have been developed to prepare CMBCA and its derivatives, allowing researchers to modify the compound to enhance its biological activity or create derivatives with specific properties. The following table outlines some synthetic methods:
| Synthesis Method | Description |
|---|---|
| Ammonolysis | Direct reaction of cyclobutane derivatives with ammonia |
| Reduction Reactions | Modifying functional groups to enhance activity |
| Substitution Reactions | Introducing different substituents to alter solubility and reactivity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Cyclobutane ring formation : Use [2+2] photocycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane scaffold.
- Functionalization : Introduce the amino and methoxy groups via nucleophilic substitution or catalytic amination. For example, ester intermediates (e.g., cis-3-(methylamino)cyclobutane-1-carboxylate derivatives ) can be hydrolyzed to carboxylic acids.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0–5°C for sensitive intermediates) to minimize side reactions. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography .
Q. Which analytical techniques confirm the stereochemistry and enantiomeric purity of cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid?
- Techniques :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
- NMR spectroscopy : Compare coupling constants (e.g., J values for axial vs. equatorial protons) to confirm cis geometry .
- Optical rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., 98% enantiomeric excess noted for similar cyclobutane derivatives ).
- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers and quantify purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of cyclobutane-based amino acids?
- Analysis :
- Compare melting points (mp) across studies. For example, cis-2-Amino-1-cyclopentanecarboxylic acid has mp 218–220°C , while structurally similar compounds show variability due to polymorphism or hydration states.
- Standardization : Use differential scanning calorimetry (DSC) to characterize thermal behavior and identify polymorphic forms.
- Purity assessment : Employ elemental analysis or mass spectrometry to rule out impurities affecting mp .
Q. What strategies incorporate cis-1-Amino-3-methoxy-cyclobutanecarboxylic acid into peptidomimetic scaffolds, and what stability challenges arise?
- Applications :
- Backbone modification : Replace α-amino acids in peptides to enhance metabolic stability. For example, cyclobutane rings mimic peptide turn structures .
- Challenges :
- Conformational rigidity : Use molecular dynamics simulations to predict steric clashes in peptide chains.
- Acid sensitivity : Protect the carboxylic acid group via tert-butyl esters during solid-phase synthesis .
Q. What methodologies achieve high enantiomeric excess in synthesizing cis-configured cyclobutane amino acids?
- Strategies :
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed aminations .
- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from racemic mixtures .
- Chiral auxiliaries : Temporarily attach groups like Evans oxazolidinones to direct stereochemistry during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
